molecular formula C4H7NNa2O5 B099418 DisodiuM IMinodiacetate Hydrate CAS No. 17593-73-6

DisodiuM IMinodiacetate Hydrate

Cat. No.: B099418
CAS No.: 17593-73-6
M. Wt: 195.08 g/mol
InChI Key: YSBGCHXLMBAKPV-UHFFFAOYSA-L
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Description

Disodium iminodiacetate hydrate, also known as iminodiacetic acid disodium salt hydrate, is a chemical compound with the molecular formula C4H5NO4Na2 · xH2O. It is a white to slightly brown crystalline powder that is soluble in water. This compound is widely used in various industrial and scientific applications due to its chelating properties and ability to form stable complexes with metal ions .

Biochemical Analysis

Biochemical Properties

Disodium Iminodiacetate Hydrate plays a significant role in biochemical reactions. It has been used in the preparation of different iminodiacetic acid-agarose supports, which are useful for the selective adsorption of large proteins

Molecular Mechanism

It is known to interact with proteins, suggesting it may have binding interactions with biomolecules It could potentially influence enzyme activity, either through inhibition or activation, and may induce changes in gene expression

Metabolic Pathways

Given its interactions with proteins, it may be involved in various metabolic processes and could potentially interact with various enzymes or cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium iminodiacetate hydrate can be synthesized through the reaction of iminodiacetic acid with sodium hydroxide. The reaction typically involves dissolving iminodiacetic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline this compound .

Industrial Production Methods

In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the use of large reactors where iminodiacetic acid and sodium hydroxide are mixed under controlled conditions. The solution is then concentrated and crystallized to obtain the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium iminodiacetate hydrate is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. Its solubility in water and ease of preparation make it a versatile and widely used compound in various fields .

Properties

IUPAC Name

disodium;2-(carboxylatomethylamino)acetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.2Na.H2O/c6-3(7)1-5-2-4(8)9;;;/h5H,1-2H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBGCHXLMBAKPV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])NCC(=O)[O-].O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NNa2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207398-95-6, 17593-73-6
Record name Glycine, N-(carboxymethyl)-, disodium salt, hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.470
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium iminodiacetate dibasic monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Iminodiacetic acid disodium salt hydrate in the synthesis of the multinuclear complexes described in the paper?

A1: Iminodiacetic acid disodium salt hydrate (Na2LH) acts as a crucial building block in the synthesis of both the bimetallic tin(IV) and heterobimetallic tin(IV)-palladium(II) complexes. [] It reacts with carbon disulfide (CS2) to form a dithiocarboxyazane diacetate ligand, which then coordinates to the metal centers. This ligand provides a bridge between the metal ions, leading to the formation of the desired bimetallic structures. []

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